Methyl 2-amino-5-fluoroisonicotinate
Overview
Description
“Methyl 2-amino-5-fluoroisonicotinate” is a chemical compound with the molecular formula C7H7FN2O2 . It has a molecular weight of 170.14 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a methyl ester group, an amino group, and a fluorine atom .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . The boiling point is reported to be 302.1±42.0 °C at 760 mmHg . The compound is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Chemical Synthesis and Molecular Studies
Synthesis of Modified Nucleotides : Methyl 2-amino-5-fluoroisonicotinate and related compounds are utilized in the chemical synthesis of modified nucleotides. For example, Schmidt et al. (1992) describe the synthesis of 2'-deoxyoligonucleotides containing 5-fluorocytosine residues, which are valuable in studying the mechanism of DNA cytosine methyltransferases (Schmidt et al., 1992).
Crystal and Molecular Structure Analysis : The molecular structures of compounds like this compound are analyzed to understand their interactions and bonding configurations. For instance, Mazza et al. (1969) investigated the hydrogen-bonded complexes of similar compounds to understand their interaction in the solid state (Mazza et al., 1969).
Medical and Biological Research
Cancer Research and Chemotherapy : Compounds structurally related to this compound are studied for their potential in cancer therapy. For instance, Chu et al. (2003) discussed the role of thymidylate synthase inhibitors, like 5-fluorouracil, in cancer chemotherapy (Chu et al., 2003).
Neuroscience and Brain Tumor Studies : Certain fluorinated compounds are used in the study of brain tumors and neurological research. Jaber et al. (2015) analyzed the value of 5-aminolevulinic acid in gliomas, highlighting the significance of fluorine-containing compounds in neuro-oncology (Jaber et al., 2015).
Organic Chemistry and Material Science
Organic Synthesis and Fluorination Techniques : In organic chemistry, the synthesis and manipulation of fluorine-containing compounds like this compound are of great interest. Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles (Schmitt et al., 2017).
Development of Fluorescent Amino Acids : Research in chemical biology often involves the development of fluorescent amino acids for protein labeling and imaging. Cheng et al. (2020) discuss the design and synthesis of fluorescent amino acids, which are essential in studying biological systems (Cheng et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-5-fluoropyridine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSMXRUOAVEHMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.